N'-(2,4-Dichlorobenzylidene)-1H-benzimidazole-6-carbohydrazide
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Overview
Description
N’-(2,4-Dichlorobenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
The synthesis of N’-(2,4-Dichlorobenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .
Chemical Reactions Analysis
N’-(2,4-Dichlorobenzylidene)-1H-benzimidazole-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N’-(2,4-Dichlorobenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with cellular targets, leading to the disruption of essential biological processes. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls and fungal cell membranes. In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
N’-(2,4-Dichlorobenzylidene)-1H-benzimidazole-6-carbohydrazide can be compared with other Schiff bases and hydrazone derivatives:
N’-(2,4-Dichlorobenzylidene)cyclohexanecarbohydrazide: Similar in structure but with a cyclohexane ring instead of a benzimidazole moiety.
N’-(2,4-Dichlorobenzylidene)-2-oxo-2-(1-piperidinyl)acetohydrazide: Contains a piperidine ring, which may confer different biological activities.
N’-(2,4-Dichlorobenzylidene)-1-naphthohydrazide: Features a naphthalene ring, potentially altering its chemical reactivity and biological properties.
These comparisons highlight the unique structural features of N’-(2,4-Dichlorobenzylidene)-1H-benzimidazole-6-carbohydrazide, which contribute to its distinct chemical and biological activities.
Properties
Molecular Formula |
C15H10Cl2N4O |
---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C15H10Cl2N4O/c16-11-3-1-10(12(17)6-11)7-20-21-15(22)9-2-4-13-14(5-9)19-8-18-13/h1-8H,(H,18,19)(H,21,22)/b20-7+ |
InChI Key |
INSCAFMGYGRJSL-IFRROFPPSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl)NC=N2 |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl)NC=N2 |
Origin of Product |
United States |
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